Cas no 2549036-79-3 (methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate)

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate is a fluorinated benzothiadiazine derivative characterized by its sulfonamide and carboxylate functional groups. The compound’s structure, featuring a 4-fluorophenyl substituent and a methyl ester moiety, enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting inflammation or metabolic disorders. Its high purity and stability under standard conditions make it suitable for research applications requiring precise chemical modifications. The sulfonamide core contributes to its potential as a scaffold for developing enzyme inhibitors or receptor modulators. This compound is primarily utilized in academic and industrial settings for exploratory medicinal chemistry and structure-activity relationship studies.
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate structure
2549036-79-3 structure
Product Name:methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
CAS No:2549036-79-3
MF:C15H11FN2O5S
MW:350.321645975113
CID:5314902
PubChem ID:154854446
Update Time:2025-05-21

methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,4-Benzothiadiazine-6-carboxylic acid, 2-(4-fluorophenyl)-3,4-dihydro-3-oxo-, methyl ester, 1,1-dioxide
    • 2549036-79-3
    • F6782-1875
    • AKOS040727345
    • methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
    • Inchi: 1S/C15H11FN2O5S/c1-23-14(19)9-2-7-13-12(8-9)17-15(20)18(24(13,21)22)11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,20)
    • InChI Key: HJOYXTILDKNDHC-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC(C(=O)OC)=CC=2NC(N1C1C=CC(=CC=1)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 350.03727079g/mol
  • Monoisotopic Mass: 350.03727079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.505±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 9.97±0.20(Predicted)

methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6782-1875-2μmol
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
2μmol
$57.0 2023-09-07
Life Chemicals
F6782-1875-5μmol
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
5μmol
$63.0 2023-09-07
Life Chemicals
F6782-1875-10μmol
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
10μmol
$69.0 2023-09-07
Life Chemicals
F6782-1875-20μmol
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
20μmol
$79.0 2023-09-07
Life Chemicals
F6782-1875-1mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
1mg
$54.0 2023-09-07
Life Chemicals
F6782-1875-2mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
2mg
$59.0 2023-09-07
Life Chemicals
F6782-1875-3mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
3mg
$63.0 2023-09-07
Life Chemicals
F6782-1875-4mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
4mg
$66.0 2023-09-07
Life Chemicals
F6782-1875-5mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
5mg
$69.0 2023-09-07
Life Chemicals
F6782-1875-10mg
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
2549036-79-3
10mg
$79.0 2023-09-07

Additional information on methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-6-carboxylate: A Comprehensive Overview

The compound methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-6-carboxylate (CAS No. 2549036-79-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiadiazines, which are known for their versatile chemical properties and wide-ranging applications in fields such as pharmacology, agrochemistry, and material science. The structure of this compound is characterized by a benzothiadiazine ring system with a fluorophenyl substituent and a methyl ester group, making it a unique derivative within this class.

Recent studies have highlighted the importance of benzothiadiazines in drug discovery due to their ability to modulate various biological targets. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that derivatives of benzothiadiazines exhibit potent anti-inflammatory and antioxidant activities. The presence of the fluorophenyl group in this compound further enhances its pharmacokinetic properties, making it a promising candidate for therapeutic applications. Additionally, the methyl ester group contributes to the compound's solubility and bioavailability, which are critical factors in drug design.

The synthesis of methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-6-carboxylate involves a series of well-established organic reactions. Key steps include the formation of the benzothiadiazine ring through cyclization reactions and subsequent functionalization with the fluorophenyl and methyl ester groups. The optimization of these reactions has been extensively studied to ensure high yields and purity levels. Recent advancements in catalytic methods have further improved the efficiency of these syntheses, making this compound more accessible for large-scale production.

In terms of applications, this compound has shown potential in several areas. In pharmacology, it has been investigated as a lead compound for developing novel anti-tumor agents. Studies conducted at the University of California have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. Furthermore, its ability to inhibit key enzymes involved in tumor progression makes it a valuable tool in oncology research.

Beyond pharmacology, methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ6,benzothiadiazine-carboxylate has also found applications in agrochemistry. Research published in *Pest Management Science* has demonstrated its efficacy as an insecticide with low toxicity to non-target organisms. This property makes it an attractive alternative to conventional pesticides that often pose environmental risks.

From a materials science perspective, this compound has been explored for its potential as a building block in constructing advanced materials such as polymers and nanoparticles. Its unique chemical structure allows for easy functionalization and integration into complex molecular architectures. Recent work at MIT has highlighted its role in developing stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

In conclusion,methyl 2-(4-fluorophenyl)-1,bisoxo-dihydro-benzothiadiazine-carboxylate (CAS No. 2549036-79) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and favorable pharmacokinetic properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimize its synthesis pathways,this compound is poised to play an increasingly important role in advancing science and technology.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD